4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
This compound belongs to the benzoxazepine-dione class, characterized by a seven-membered benzoxazepine ring fused with two ketone groups (3,5-dione). The 2-ethyl substituent and the 4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl] side chain confer unique physicochemical and pharmacological properties. The ethoxy and fluorine groups on the phenyl ring enhance metabolic stability and receptor binding affinity, making it a candidate for therapeutic or diagnostic applications .
Properties
Molecular Formula |
C21H20FNO5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H20FNO5/c1-3-17-21(26)23(20(25)14-7-5-6-8-18(14)28-17)12-16(24)13-9-10-19(27-4-2)15(22)11-13/h5-11,17H,3-4,12H2,1-2H3 |
InChI Key |
JFWIYBHSQDIGNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OCC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include ethyl bromide, fluorobenzene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Benzoxazepine-dione vs. Triazine-dione Derivatives
- Target Compound : Features a benzoxazepine-dione core with a 4-ethoxy-3-fluorophenyl side chain.
- [18F]FECUMI-101 : Contains a 1,2,4-triazine-3,5(2H,4H)-dione core substituted with a fluorinated ethoxy group and a piperazine-butyl chain. This compound is radiolabeled with [18F] for positron emission tomography (PET) imaging of 5-HT1A receptors .
Key Differences :
- Core Rigidity : The benzoxazepine-dione core offers greater conformational flexibility compared to the planar triazine-dione system.
- Substituent Positioning : The ethoxy and fluorine groups in the target compound are at the 4- and 3-positions of the phenyl ring, whereas [18F]FECUMI-101 has a 2-fluoroethoxy group on the phenyl ring .
Substituent Effects on Pharmacological Activity
Table 1: Structural and Pharmacokinetic Comparison
Notes:
- The target compound and its methoxy-fluoro analog () share identical molecular formulas but differ in substituent positions (4-ethoxy-3-fluoro vs. 5-fluoro-2-methoxy), which may alter receptor binding and solubility.
- [18F]FECUMI-101’s piperazine-butyl chain enhances blood-brain barrier penetration, critical for CNS imaging .
Challenges in Fluorine Incorporation
Receptor Targeting
- [18F]FECUMI-101: Demonstrates high affinity for 5-HT1A receptors in nonhuman primate PET studies, with rapid brain uptake and clearance .
Metabolic Stability
- The ethoxy group in the target compound may reduce oxidative metabolism compared to methoxy analogs (), extending half-life in vivo.
Q & A
Basic Synthesis and Optimization
Q: What are the established synthetic routes for this compound, and what critical parameters influence yield and purity? A:
- Key Steps :
- Core Benzoxazepine Formation : The 1,4-benzoxazepine scaffold is typically synthesized via domino Knoevenagel–hydride shift cyclization, as demonstrated in analogous neuroprotective benzoxazepines .
- Functionalization : The 4-ethoxy-3-fluorophenyl ketone moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution under inert atmospheres (e.g., N₂/Ar).
- Critical Parameters :
- Temperature : Optimized between 60–80°C to prevent side reactions (e.g., over-oxidation) .
- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitutions .
- Purification : Use preparative HPLC or crystallization in ethanol/water mixtures to achieve >95% purity .
Structural Characterization
Q: Which analytical techniques are most effective for resolving stereochemical ambiguities in this compound? A:
- X-ray Crystallography : Resolves absolute configuration and confirms the fused benzoxazepine-dione ring system .
- 2D NMR : NOESY/ROESY experiments identify spatial proximities (e.g., ethyl group orientation at C2) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., C₂₁H₁₉FNO₅) with <2 ppm error .
Biological Target Identification
Q: What known biological targets are associated with benzoxazepine derivatives, and how are they validated? A:
- Mechanistic Targets :
- Validation : Co-crystallization with target proteins (e.g., PI3Kγ) or siRNA knockdown to confirm pathway specificity .
Advanced Synthesis Challenges
Q: How can low yields during large-scale synthesis of the dione ring be mitigated? A:
- Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves dione ring cyclization efficiency .
- Fluorous Tagging : Enhances purification of intermediates, reducing byproduct contamination .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported IC₅₀ values across different studies? A:
- Potential Causes :
- Resolution : Meta-analysis using platforms like PubChem BioActivity Data to compare datasets .
Computational Modeling
Q: What in silico strategies predict binding modes of this compound with PI3K or STAT3? A:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina with crystal structures (PDB: 2CHX for PI3K) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- QSAR Models : Train on benzoxazepine derivatives to correlate substituents (e.g., ethoxy vs. methoxy) with activity .
Handling and Safety
Q: What precautions are recommended for safe handling of fluorinated benzoxazepines? A:
- PPE : Nitrile gloves, lab coats, and FFP3 respirators to prevent inhalation of fine powders .
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the dione ring .
- Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize fluorinated byproducts .
In Vivo Study Design
Q: What pharmacokinetic parameters should be prioritized in rodent models for this compound? A:
- Key Metrics :
Structure-Activity Relationship (SAR)
Q: How do substituents at the 4-ethoxy-3-fluorophenyl group influence bioactivity? A:
| Substituent | Effect on Activity | Source |
|---|---|---|
| 4-Ethoxy | ↑ Metabolic stability | |
| 3-Fluoro | ↑ Binding affinity to STAT3 | |
| 2-Ethyl | ↓ Cytotoxicity in normal cells |
Metabolic Stability
Q: What strategies enhance the metabolic stability of the dione moiety? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
